BRD4 Bromodomain Binding Affinity: Direct Comparison with BI-2536 (Dual Plk1/BRD4 Inhibitor)
3-Bromo-4-chloro-N-cyclobutylbenzamide exhibits an IC50 of 863 nM against BRD4 BD2, as measured by displacement of FITC-conjugated JQ1 in a fluorescence polarization assay [1]. In contrast, the well-characterized dual Plk1/BRD4 inhibitor BI-2536 demonstrates a reported BRD4 IC50 of approximately 100 nM [2]. While BI-2536 is more potent, its polypharmacology (also inhibiting Plk1 with sub-nanomolar potency) introduces confounding variables in target-specific studies. 3-Bromo-4-chloro-N-cyclobutylbenzamide, lacking Plk1 activity, provides a cleaner tool for isolating BRD4-mediated effects.
| Evidence Dimension | BRD4 BD2 inhibition (IC50) |
|---|---|
| Target Compound Data | 863 nM |
| Comparator Or Baseline | BI-2536 (IC50 = 100 nM for BRD4) |
| Quantified Difference | Approximately 8.6-fold lower potency, but with reduced off-target liability (no Plk1 inhibition reported for target compound) |
| Conditions | Fluorescence polarization assay; displacement of FITC-conjugated JQ1 from BRD4 BD2 expressed in E. coli BL21-DE3 rosetta cells; 15 min incubation |
Why This Matters
This data allows researchers to select a BRD4 inhibitor with a defined potency window and a simpler off-target profile, enabling more interpretable mechanistic studies compared to multi-target inhibitors like BI-2536.
- [1] BindingDB. (n.d.). BDBM50148605 (CHEMBL3769729): IC50 data for BRD4 BD2 inhibition. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50148605 View Source
- [2] Steegmaier, M., Hoffmann, M., Baum, A., Lénárt, P., Petronczki, M., Krššák, M., Gürtler, U., Garin-Chesa, P., Lieb, S., Quant, J., Grauert, M., & Adolf, G. R. (2007). BI 2536, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo. Current Biology, 17(4), 316–322. https://doi.org/10.1016/j.cub.2006.12.037 View Source
